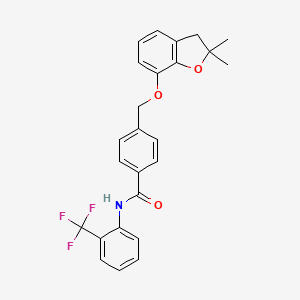
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H22F3NO3 and its molecular weight is 441.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(2-(trifluoromethyl)phenyl)benzamide , with a molecular formula of C27H29F3N2O3 and a molecular weight of approximately 465.53 g/mol, belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a benzamide core substituted with a trifluoromethyl group and a dihydrobenzofuran moiety. The presence of these functional groups is significant in determining the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H29F3N2O3 |
| Molecular Weight | 465.53 g/mol |
| CAS Number | 921881-33-6 |
Anticancer Activity
Research has indicated that compounds related to dihydrobenzofurans exhibit promising anticancer properties. For instance, studies on similar structures have shown that they can inhibit cell growth in various cancer cell lines. A notable study evaluated a series of dihydrobenzofuran lignans for their cytotoxic effects against 60 human tumor cell lines, revealing that certain derivatives had GI(50) values as low as 0.3 µM, particularly effective against leukemia and breast cancer cell lines .
Case Study:
A specific derivative demonstrated significant inhibition of tubulin polymerization at micromolar concentrations, suggesting a mechanism involving disruption of mitotic processes in cancer cells . The compound's structural similarities to known antitumor agents highlight its potential as a lead compound for further development.
Receptor Interactions
The biological activity of this compound may also involve interactions with various receptors. For example, dual receptor antagonism has been observed in related compounds targeting α2A adrenergic and 5-HT7 serotonin receptors. Such interactions could contribute to antidepressant-like effects and other neuropharmacological activities .
Table: Receptor Binding Affinities
| Compound | α2A Ki (nM) ± SEM | 5-HT7 Ki (nM) ± SEM |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 138 ± 44 | 35 ± 22 |
| Related Compound B | 649 ± 62 | 64 ± 15 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The dihydrobenzofuran moiety is known to interact with tubulin, disrupting microtubule formation and leading to cell cycle arrest . Additionally, the presence of the trifluoromethyl group may enhance lipophilicity and receptor binding affinity, facilitating better bioavailability and therapeutic efficacy.
Propiedades
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3/c1-24(2)14-18-6-5-9-21(22(18)32-24)31-15-16-10-12-17(13-11-16)23(30)29-20-8-4-3-7-19(20)25(26,27)28/h3-13H,14-15H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMRCUZJWYCECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













